ethyl 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate

Beschreibung

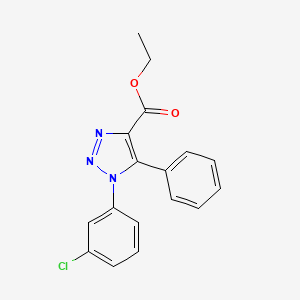

Ethyl-1-(3-Chlorphenyl)-5-phenyl-1H-1,2,3-triazol-4-carboxylat ist eine synthetische organische Verbindung, die zur Klasse der 1,2,3-Triazole gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der medizinischen Chemie weit verbreitet eingesetzt.

Eigenschaften

Molekularformel |

C17H14ClN3O2 |

|---|---|

Molekulargewicht |

327.8 g/mol |

IUPAC-Name |

ethyl 1-(3-chlorophenyl)-5-phenyltriazole-4-carboxylate |

InChI |

InChI=1S/C17H14ClN3O2/c1-2-23-17(22)15-16(12-7-4-3-5-8-12)21(20-19-15)14-10-6-9-13(18)11-14/h3-11H,2H2,1H3 |

InChI-Schlüssel |

IMOWNIZUMDTJSQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Phenyl- und Chlorphenylgruppen, was zur Bildung von Chinonen und anderen oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können den Triazolring oder die Phenylgruppen angreifen und möglicherweise zur Bildung von Dihydroderivaten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) in Gegenwart eines Palladiumkatalysators verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um das Chloratom in der Chlorphenylgruppe zu substituieren.

Hauptprodukte

Oxidation: Chinone und andere oxidierte aromatische Verbindungen.

Reduktion: Dihydroderivate des Triazolrings.

Substitution: Verschiedene substituierte Phenylderivate, abhängig vom verwendeten Nucleophil.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

Oxidation: Quinones and other oxidized aromatic compounds.

Reduction: Dihydro derivatives of the triazole ring.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-1-(3-Chlorphenyl)-5-phenyl-1H-1,2,3-triazol-4-carboxylat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen:

Enzyminhibition: Der Triazolring kann mit den aktiven Zentren von Enzymen interagieren und deren Aktivität hemmen.

Rezeptorbindung: Die Verbindung kann an verschiedene Rezeptoren binden, deren Aktivität modulieren und zu biologischen Effekten wie entzündungshemmender oder Antikrebsaktivität führen.

Wirkmechanismus

The mechanism of action of ethyl 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: The triazole ring can interact with the active sites of enzymes, inhibiting their activity.

Receptor Binding: The compound can bind to various receptors, modulating their activity and leading to biological effects such as anti-inflammatory or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Ethyl-1-(3-Chlorphenyl)-5-phenyl-1H-1,2,3-triazol-4-carboxylat kann mit anderen Triazolderivaten verglichen werden:

Ethyl-1-(4-Chlorphenyl)-5-phenyl-1H-1,2,3-triazol-4-carboxylat: Ähnliche Struktur, aber mit dem Chloratom in der para-Position, was seine biologische Aktivität beeinflussen kann.

Methyl-1-(3-Chlorphenyl)-5-phenyl-1H-1,2,3-triazol-4-carboxylat: Die Methylestervariante, die möglicherweise unterschiedliche pharmakokinetische Eigenschaften aufweist.

1-(3-Chlorphenyl)-5-phenyl-1H-1,2,3-triazol-4-carbonsäure: Die Carbonsäureform, die möglicherweise unterschiedliche Löslichkeit und Reaktivität aufweist.

Die Einzigartigkeit von Ethyl-1-(3-Chlorphenyl)-5-phenyl-1H-1,2,3-triazol-4-carboxylat liegt in seinem spezifischen Substitutionsschema und seiner Esterfunktionalität, die seine chemische Reaktivität und biologische Aktivität beeinflussen können.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.